molecular formula C13H19N7O2 B5595569 6-({4,6-BIS[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}OXY)PYRIDAZIN-3-OL

6-({4,6-BIS[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}OXY)PYRIDAZIN-3-OL

Cat. No.: B5595569
M. Wt: 305.34 g/mol
InChI Key: HVUKMFFRAMGPPJ-UHFFFAOYSA-N
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Description

6-({4,6-BIS[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}OXY)PYRIDAZIN-3-OL is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a pyridazine ring bonded to a triazine moiety through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({4,6-BIS[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}OXY)PYRIDAZIN-3-OL typically involves multiple steps, starting with the preparation of the triazine core. The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and isopropylamine under controlled conditions. The resulting intermediate is then reacted with a pyridazine derivative in the presence of a suitable base to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-({4,6-BIS[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}OXY)PYRIDAZIN-3-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-({4,6-BIS[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}OXY)PYRIDAZIN-3-OL has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 6-({4,6-BIS[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}OXY)PYRIDAZIN-3-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(isopropylamino)-1,3,5-triazine: Similar triazine core but lacks the pyridazine moiety.

    6-(4,6-Diamino-1,3,5-triazin-2-yloxy)pyridazine: Similar structure but with different substituents on the triazine ring.

Uniqueness

6-({4,6-BIS[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}OXY)PYRIDAZIN-3-OL is unique due to its specific combination of a pyridazine ring and a triazine moiety with isopropylamino groups

Properties

IUPAC Name

3-[[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N7O2/c1-7(2)14-11-16-12(15-8(3)4)18-13(17-11)22-10-6-5-9(21)19-20-10/h5-8H,1-4H3,(H,19,21)(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUKMFFRAMGPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)OC2=NNC(=O)C=C2)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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